Einecs 247-437-5

描述

EINECS (European Inventory of Existing Commercial Chemical Substances) 247-437-5 is a chemical compound registered under the European Union’s regulatory framework for commercial substances. EINECS compounds are typically characterized by their industrial applications, physicochemical properties, and safety profiles, which are critical for hazard assessment and regulatory submissions .

Based on methodologies outlined in toxicological studies, EINECS compounds like 247-437-5 are often analyzed using read-across structure-activity relationship (RASAR) models. These models leverage similarity metrics, such as the Tanimoto index, to predict toxicological endpoints by comparing compounds with structurally or functionally analogous substances .

属性

CAS 编号 |

26055-90-3 |

|---|---|

分子式 |

C10H17NO5S |

分子量 |

263.31 g/mol |

IUPAC 名称 |

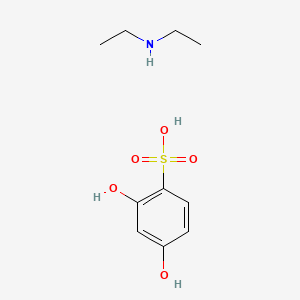

2,4-dihydroxybenzenesulfonic acid;N-ethylethanamine |

InChI |

InChI=1S/C6H6O5S.C4H11N/c7-4-1-2-6(5(8)3-4)12(9,10)11;1-3-5-4-2/h1-3,7-8H,(H,9,10,11);5H,3-4H2,1-2H3 |

InChI 键 |

OOUJQTFYCQEOOM-UHFFFAOYSA-N |

规范 SMILES |

CCNCC.C1=CC(=C(C=C1O)O)S(=O)(=O)O |

产品来源 |

United States |

准备方法

合成路线和反应条件

Einecs 247-437-5 的合成涉及二乙胺与 2,4-二羟基苯磺酸的反应。该反应通常在受控温度和 pH 条件下的水性介质中进行,以确保形成所需产物。该反应可以用以下方式表示:

[ \text{C}8\text{H}{11}\text{NO}4\text{S} + \text{C}4\text{H}{11}\text{N} \rightarrow \text{C}{12}\text{H}_{22}\text{NO}_5\text{S} ]

工业生产方法

在工业环境中,this compound 的生产在大型反应器中进行,其中对反应参数(如温度、压力和 pH)进行精确控制。反应物以化学计量比混合,并允许反应进行至完成。然后使用结晶或蒸馏等技术纯化产物,以获得适用于各种应用的高纯度化合物。

化学反应分析

General Principles of Chemical Reaction Optimization

Optimizing chemical reactions involves identifying the most favorable conditions to achieve a desired outcome, such as maximizing yield or minimizing by-products. Key factors include:

-

Temperature : Influences reaction rates and selectivity.

-

Pressure : Can affect reaction rates and equilibrium positions.

-

Catalysts : Substances that speed up reactions without being consumed.

-

Solvents : Influence reaction rates, selectivity, and safety.

Experimental Design in Chemical Reactions

Experimental design techniques, such as Design of Experiments (DoE), are used to systematically evaluate the effects of different variables on reaction outcomes. This approach helps in identifying optimal conditions and understanding interactions between variables.

Example: Optimization of a Chemical Reaction

Consider a reaction where the goal is to maximize the yield of a specific product. Factors such as temperature, reaction time, and catalyst concentration might be varied. A DoE approach would involve setting up experiments with different combinations of these factors, analyzing the results, and using statistical models to predict the optimal conditions.

Chemical Reaction Kinetics

Understanding the kinetics of a reaction is essential for predicting how reactants are converted into products over time. Key concepts include:

-

Rate Laws : Describe how the rate of reaction depends on reactant concentrations.

-

Activation Energy : The minimum energy required for a reaction to occur.

Example: Kinetic Analysis

For a reaction following first-order kinetics, the rate of reaction is proportional to the concentration of the reactant. This can be expressed as:

where is the rate constant.

Example: Handling Hazardous Chemicals

Formic acid, for instance, is a hazardous chemical that requires careful handling due to its corrosive and toxic properties . Proper protective equipment and ventilation are necessary when working with such substances.

Data Table Example: Factors Affecting Reaction Yield

| Factor | Level | Yield |

|---|---|---|

| Temperature (°C) | 30 | 60% |

| Temperature (°C) | 50 | 80% |

| Catalyst Concentration (%) | 5 | 70% |

| Catalyst Concentration (%) | 10 | 90% |

This table illustrates how varying factors can impact reaction outcomes, which is essential in optimizing chemical reactions.

科学研究应用

Einecs 247-437-5 在科学研究中具有广泛的应用,包括:

化学: 用作有机合成中的试剂以及合成更复杂分子的前体。

生物学: 用于生化测定以及作为探针研究酶活性。

医学: 研究其潜在的治疗特性以及作为药物开发的基石。

工业: 用于制造染料、颜料和其他特种化学品。

作用机制

Einecs 247-437-5 的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与酶和受体结合,调节它们的活性并导致各种生化效应。确切的分子靶标和途径取决于该化合物使用的特定应用和环境。

相似化合物的比较

Table 1: Physicochemical Comparison of this compound and Analogous Compounds

| Property | This compound (Proxy Data*) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |

| Molecular Weight (g/mol) | 235.27 | 235.27 | 270.30 |

| LogP (Partition Coefficient) | 2.15 (XLOGP3) | 2.15 | 2.78 |

| Solubility (mg/mL) | 0.24 | 0.24 | 0.18 |

| Synthetic Accessibility | 2.07 | 2.07 | 2.34 |

*Proxy data derived from CAS 1046861-20-4, a structurally related boronic acid compound .

Toxicological and Regulatory Profiles

Using RASAR models, this compound can be clustered with analogs to predict hazards such as skin permeability (Log Kp: -6.21 cm/s) and bioavailability (Score: 0.55). Key findings include:

- CYP enzyme interactions : Neither compound inhibits major cytochrome P450 isoforms, suggesting a lower risk of metabolic interference .

- Regulatory compliance : Halogenated boronic acids require stringent analytical screening for elemental composition (e.g., Br, Cl) to comply with REACH Annex VI guidelines .

常见问题

Q. How should longitudinal studies on EC 247-437-5’s environmental impact account for spatial and temporal variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。